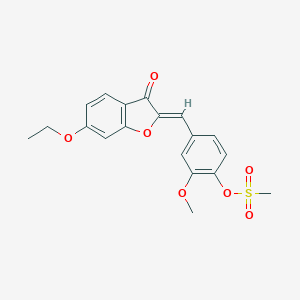
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C19H18O7S and its molecular weight is 390.4g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Sulfonate Compounds
- Self-Assembly and Structural Analysis : Diethyltin(methoxy)methanesulfonate has been shown to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These compounds demonstrate significant structural motifs and are characterized by their sulfonate and phosphonate binding modes, showcasing the potential of sulfonate compounds in the synthesis of complex structures (Shankar et al., 2011).
Bioactivity and Chemical Reactions
Selective Hydrolysis : Research on methanesulfonate esters highlights the selective hydrolysis processes that can be applied to these compounds. Such studies are crucial for understanding the chemical behavior of sulfonates under various conditions, which could be relevant for the manipulation and synthesis of specific sulfonate derivatives (Chan et al., 2008).
Enzymatic Activity in Microbial Metabolism : Methanesulfonic acid, a related compound, is utilized by aerobic bacteria as a sulfur source, indicating the biological relevance and potential biotechnological applications of sulfonates. This showcases the role of sulfonate compounds in microbial metabolism and their potential in bioremediation or bioengineering applications (Kelly & Murrell, 1999).
Catalysis and Synthesis Techniques
- High-Performance Polysulfone Synthesis : A novel approach using ionic liquid/zwitterion as a reaction medium has been developed for the efficient synthesis of polysulfones, demonstrating the role of sulfonate intermediates in producing materials with high molecular weight and yield. This highlights the importance of sulfonate compounds in the development of advanced materials (Shinde & Rode, 2017).
Insecticidal Applications
- Synthesis and Bioactivity of Novel Insecticides : Research into novel insecticides has led to the synthesis of compounds such as 4-[(sec-Butylidene-hydrazono)-(4-chlorophenyl)-methyl]-phenyl methane sulfonate (ZJ0967), showcasing the potential of sulfonate derivatives in agricultural applications. These compounds exhibit high insecticidal activity against various pests, indicating the versatility of sulfonate compounds in developing new pest control solutions (Wei, 2008).
properties
IUPAC Name |
[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-24-13-6-7-14-16(11-13)25-18(19(14)20)10-12-5-8-15(17(9-12)23-2)26-27(3,21)22/h5-11H,4H2,1-3H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKRZSIVPPNAS-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-isopentyl-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357297.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357298.png)
![2-amino-N-isobutyl-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357300.png)
![2-amino-N-(sec-butyl)-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357301.png)
![2-amino-N-cyclopentyl-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357302.png)
![2-amino-1-(3-bromophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357303.png)
![Ethyl 4-[2-amino-3-(butan-2-ylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B357306.png)
![2-amino-N-cyclopentyl-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357307.png)
![2-amino-1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357308.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357309.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357310.png)
![3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B357311.png)
![3-((3-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B357314.png)
![benzyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357316.png)